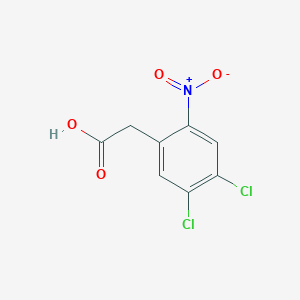

2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54852. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4,5-dichloro-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2NO4/c9-5-1-4(2-8(12)13)7(11(14)15)3-6(5)10/h1,3H,2H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBVBDGBJQMRNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50958825 | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-90-5 | |

| Record name | 37777-90-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,5-Dichloro-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50958825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (CAS No. 37777-90-5). The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of critical data. This guide includes a compilation of experimentally determined and predicted physicochemical parameters, detailed experimental protocols for their determination, and a proposed biological signaling pathway based on structurally related compounds. All quantitative data are presented in a clear, tabular format for ease of comparison and analysis.

Introduction

This compound is a substituted phenylacetic acid derivative. The presence of chloro and nitro functional groups on the phenyl ring, combined with the carboxylic acid moiety, suggests a range of chemical reactivity and potential biological activity. A thorough understanding of its physicochemical properties is fundamental for any application, from chemical synthesis and formulation to predicting its behavior in biological systems. This guide aims to provide a detailed repository of this essential information.

Physicochemical Properties

Table 1: Experimental Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₅Cl₂NO₄ | [1] |

| Molecular Weight | 250.04 g/mol | [1] |

| Melting Point | 127-130 °C | [2] |

| Boiling Point | 388 °C at 760 mmHg | [2] |

| Density | 1.638 g/cm³ | [2] |

| Vapor Pressure | 1.03E-06 mmHg at 25°C | [2] |

| Flashing Point | 188.5 °C | [2] |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Prediction Software/Method |

| pKa (acidic) | 2.8 ± 0.5 | ACD/Labs Percepta, ChemAxon |

| Aqueous Solubility (logS) | -3.5 (Poorly soluble) | SwissADME, ChemAxon |

| logP (Octanol-Water) | 2.9 | SwissADME, ACD/Labs Percepta |

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be adapted for this compound.

Determination of Melting Point

A capillary melting point apparatus can be used. A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube. The tube is placed in the heating block of the apparatus, and the temperature is raised slowly. The temperature range over which the substance melts is recorded as the melting point.

Determination of pKa (Potentiometric Titration)

-

Solution Preparation : Prepare a standard solution of the compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility is low). Also, prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

Titration : Calibrate a pH meter with standard buffers. Place a known volume of the compound's solution in a beaker and immerse the pH electrode. Titrate the solution with the standardized base, recording the pH after each addition of titrant.

-

Data Analysis : Plot the pH versus the volume of titrant added. The pKa can be determined from the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility (Shake-Flask Method)

-

Equilibration : An excess amount of the solid compound is added to a known volume of water in a sealed flask. The flask is then agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation : The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification : The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Determination of logP (Shake-Flask Method)

-

Phase Preparation : n-Octanol and water are pre-saturated with each other by mixing and allowing them to separate.

-

Partitioning : A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). A known volume of this solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration and Separation : The funnel is shaken to allow for partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

Quantification : The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV). The logP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Potential Biological Activity and Signaling Pathway

While no specific biological activity has been documented for this compound, its structural similarity to other substituted phenylacetic acids suggests potential herbicidal activity. Many synthetic auxin herbicides are derivatives of phenylacetic acid and exert their effects by disrupting normal plant growth processes regulated by the hormone auxin.

Below is a hypothetical signaling pathway illustrating the mechanism of action of a synthetic auxin herbicide. This represents a plausible mode of action for this compound if it were to exhibit such activity.

Workflow for Determining Physicochemical Properties and Assessing Potential Biological Activity

Conclusion

This technical guide provides a consolidated source of physicochemical data for this compound, combining both experimentally determined and computationally predicted values. The inclusion of generalized experimental protocols offers a practical resource for researchers aiming to verify or expand upon this data. While direct biological activity for this specific compound remains uncharacterized, the proposed signaling pathway, based on structural analogy to synthetic auxin herbicides, provides a rational starting point for future biological investigations. This guide serves as a valuable tool for scientists and professionals engaged in the research and development of novel chemical entities.

References

Technical Guide: 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (CAS: 37777-90-5)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available data for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid. Extensive research has revealed a significant lack of published studies on the specific biological activities, mechanisms of action, and detailed experimental protocols for this particular compound. The information presented herein is intended for informational purposes for chemical researchers and should be used with the understanding that much of the biological context is based on related compounds and general principles of medicinal chemistry.

Chemical and Physical Properties

This compound is a substituted phenylacetic acid derivative. Its chemical structure consists of a phenyl ring substituted with two chlorine atoms, a nitro group, and an acetic acid moiety. The quantitative data available from various chemical suppliers is summarized below.

| Property | Value | Source(s) |

| CAS Number | 37777-90-5 | Multiple |

| Molecular Formula | C₈H₅Cl₂NO₄ | [1] |

| Molecular Weight | 250.04 g/mol | [1] |

| Melting Point | 127-130 °C | [1] |

| Boiling Point | 388 °C at 760 mmHg | [1] |

| Density | 1.638 g/cm³ | [1] |

| Appearance | Not specified, likely a solid | - |

| Purity | Typically offered at ≥95% | - |

| Storage | Sealed in a dry environment at room temperature | - |

Synthesis

Hypothetical Synthesis Workflow

The following diagram outlines a potential multi-step synthesis beginning from 1,2-dichloro-4-nitrobenzene.

Caption: Hypothetical synthesis workflow for this compound.

Detailed Hypothetical Experimental Protocol

Step 1: Chloromethylation of 1,2-Dichloro-4-nitrobenzene

-

In a well-ventilated fume hood, to a stirred solution of 1,2-dichloro-4-nitrobenzene in a suitable solvent (e.g., concentrated hydrochloric acid), add paraformaldehyde.

-

Pass a stream of dry hydrogen chloride gas through the mixture while maintaining the temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring it over crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude chloromethylated product.

Step 2: Cyanation of 1,2-Dichloro-4-nitro-5-(chloromethyl)benzene

-

Dissolve the crude product from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Add sodium cyanide or potassium cyanide to the solution.

-

Heat the reaction mixture and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the benzyl cyanide derivative.

Step 3: Hydrolysis of 2-(4,5-Dichloro-2-nitrophenyl)acetonitrile

-

To the crude benzyl cyanide from Step 2, add a mixture of concentrated sulfuric acid and water.

-

Heat the mixture under reflux for several hours.

-

Monitor the disappearance of the nitrile by TLC or IR spectroscopy.

-

Cool the reaction mixture and pour it onto ice.

-

The solid product, this compound, should precipitate.

-

Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the purified product.

Potential Biological Activity and Applications (Inferred)

There is no specific biological data available for this compound. However, the structural motifs present in the molecule, namely the nitrophenyl and phenylacetic acid groups, are found in compounds with a wide range of biological activities.

Nitroaromatic Compounds: The nitro group is a well-known pharmacophore and can be found in various drugs with antimicrobial and anticancer properties. The biological activity of nitroaromatic compounds is often attributed to their ability to undergo bioreduction to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage cellular macromolecules.

Phenylacetic Acid Derivatives: Phenylacetic acid itself is a plant auxin. Its derivatives are a versatile class of compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) are based on the phenylacetic acid scaffold.

Given these general activities, it is plausible that this compound could be investigated as a potential:

-

Antimicrobial agent: The presence of the nitro group suggests potential activity against bacteria and other microorganisms.

-

Anticancer agent: Nitroaromatic compounds have been explored for their potential as anticancer drugs.

-

Intermediate in drug discovery: This compound is most likely utilized as a building block for the synthesis of more complex molecules with potential therapeutic applications.

It is crucial to emphasize that these are hypothetical applications based on the chemical structure, and any biological activity would need to be confirmed through dedicated experimental screening.

Conclusion

This compound (CAS: 37777-90-5) is a chemical compound with well-defined physicochemical properties but a notable absence of published biological data. While it is commercially available as a potential intermediate for organic synthesis, its role as a bioactive molecule remains uninvestigated in the public domain. The provided hypothetical synthesis offers a plausible route for its preparation, and the discussion on potential biological activities is based on the known properties of its constituent chemical motifs. Researchers interested in this compound are encouraged to undertake primary screening to elucidate its biological profile.

References

Structure Elucidation of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structure elucidation of "2-(4,5-Dichloro-2-nitrophenyl)acetic acid." Due to the limited availability of experimental data in public literature, this guide leverages predictive spectroscopic methods and established principles of analytical chemistry to present a robust framework for its characterization. The document details predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, and anticipated Mass Spectrometry (MS) fragmentation patterns. Standardized experimental protocols for these techniques are also provided. Visualizations of the chemical structure and the logical workflow for its elucidation are included to facilitate a deeper understanding.

Introduction

This compound is a substituted phenylacetic acid derivative. The presence of chloro, nitro, and carboxylic acid functional groups on the aromatic ring suggests its potential utility as a building block in medicinal chemistry and materials science. Accurate structural confirmation is the cornerstone of any chemical research and development program, ensuring the identity and purity of a compound of interest. This guide outlines the analytical techniques and data interpretation necessary for the unambiguous structure elucidation of this molecule.

Chemical Identity

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 37777-90-5 |

| Molecular Formula | C₈H₅Cl₂NO₄ |

| Molecular Weight | 250.04 g/mol |

| Melting Point | 127-130 °C |

| Boiling Point | 388 °C at 760 mmHg |

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted)

Due to the absence of publicly available experimental spectra, the following data has been generated using validated prediction software and is supplemented by analysis of characteristic functional group absorptions and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | s | 1H | Ar-H |

| ~7.8 | s | 1H | Ar-H |

| ~4.1 | s | 2H | -CH₂- |

| ~11.0 | br s | 1H | -COOH |

2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~175 | -COOH |

| ~148 | Ar-C (C-NO₂) |

| ~138 | Ar-C (C-Cl) |

| ~135 | Ar-C (C-Cl) |

| ~132 | Ar-C |

| ~128 | Ar-C |

| ~125 | Ar-C |

| ~38 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3300-2500 | Broad | Carboxylic Acid | O-H stretch |

| 1710-1680 | Strong | Carboxylic Acid | C=O stretch |

| 1550-1475 | Strong | Nitro Compound | N-O asymmetric stretch |

| 1360-1290 | Strong | Nitro Compound | N-O symmetric stretch |

| 1600-1450 | Medium-Weak | Aromatic Ring | C=C stretch |

| 850-550 | Medium-Strong | Aryl Halide | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

| m/z | Ion | Description |

| 250/252/254 | [M]⁺ | Molecular ion peak (showing isotopic pattern for two chlorine atoms) |

| 205/207/209 | [M-COOH]⁺ | Loss of the carboxylic acid group |

| 204/206/208 | [M-NO₂]⁺ | Loss of the nitro group |

| 176/178 | [M-COOH-Cl]⁺ | Loss of carboxylic acid and one chlorine atom |

| 158 | [M-NO₂-Cl₂]⁺ | Loss of nitro group and two chlorine atoms |

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of "this compound" in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Process the data using Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, longer acquisition time and relaxation delay may be required due to the lower natural abundance and gyromagnetic ratio of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and correlate them with specific functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - Gas Chromatography-Mass Spectrometry - EI-GC-MS):

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Derivatization (e.g., silylation) of the carboxylic acid group may be necessary to improve volatility.

-

Instrumentation: Use a GC-MS system with an electron ionization source.

-

Gas Chromatography:

-

Inject the sample into the GC.

-

The sample is vaporized and separated on a capillary column.

-

Typical temperature program: start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250-300 °C).

-

-

Mass Spectrometry:

-

As the compound elutes from the GC column, it enters the mass spectrometer.

-

The molecules are ionized by a high-energy electron beam (typically 70 eV).

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole).

-

A mass spectrum is generated by plotting the relative abundance of ions versus their m/z.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow and Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of a novel compound.

Caption: A logical workflow for the structure elucidation process.

Conclusion

An In-depth Technical Guide on the Core Aspects of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document provides a comprehensive overview of the available scientific information regarding "2-(4,5-Dichloro-2-nitrophenyl)acetic acid." It is crucial to note that, based on a thorough review of existing literature, there is a significant lack of direct research on the specific mechanism of action and biological activity of this compound. The information presented herein is therefore focused on its documented role as a chemical intermediate and the potential biological activities inferred from the behavior of structurally related compounds.

Introduction

This compound is a halogenated nitroaromatic compound. While its direct biological effects are not characterized in the accessible scientific literature, its chemical structure, featuring a dichlorinated and nitrated phenylacetic acid backbone, suggests potential for biological activity. Nitroaromatic compounds, as a class, are known to exhibit a wide range of pharmacological properties, often stemming from the bioreduction of the nitro group. This guide summarizes the known synthetic applications of this compound and explores potential mechanisms of action based on the activities of analogous chemical entities.

Synthetic Utility: Intermediate in Kappa Opioid Agonist Synthesis

The most definitive role for this compound found in the literature is as a key intermediate in the synthesis of novel kappa opioid receptor agonists.[1] A U.S. patent describes its use in the preparation of compounds designed for the treatment of pruritus (itching).[1] The synthesis involves the reaction of this compound with a diamine to form an amide bond, which is a critical step in the construction of the final, biologically active molecule.

Below is a generalized workflow illustrating the role of this compound in this synthetic pathway.

Potential Mechanisms of Action Based on Structural Analogs

While no specific mechanism of action has been elucidated for this compound, the bioactivity of related nitroaromatic compounds can provide insights into its potential pharmacological effects. The nitro group is a key pharmacophore in many biologically active molecules, and its presence often confers antimicrobial, anticancer, and anti-inflammatory properties.[2]

The biological activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within cells.[3][4] This process can generate a cascade of reactive intermediates, including nitroso and hydroxylamine species, as well as superoxide radicals.[3][4] These reactive species can then interact with cellular macromolecules, leading to a variety of biological effects.

Potential Biological Activities:

-

Antimicrobial Activity: The reactive intermediates generated from nitro group reduction can cause damage to microbial DNA, proteins, and lipids, leading to cell death.[2] This is a well-established mechanism for several nitroaromatic antibiotics.

-

Anti-inflammatory Effects: Some nitrophenylacetic acid derivatives have been investigated for their anti-inflammatory properties. The mechanisms may involve the inhibition of inflammatory mediators or modulation of signaling pathways involved in inflammation.

-

Enzyme Inhibition: The electron-withdrawing nature of the nitro group can facilitate interactions with enzyme active sites. For instance, some nitro compounds have been shown to inhibit enzymes like choline acetylase.

The following diagram illustrates a conceptual pathway for the bioactivation of nitroaromatic compounds, which could be a potential, though unconfirmed, mechanism for this compound.

Quantitative Data and Experimental Protocols

A comprehensive search of the scientific literature did not yield any quantitative data, such as IC50 or Ki values, for the biological activity of this compound. Similarly, no detailed experimental protocols for assessing its mechanism of action have been published. The absence of this information underscores the novelty of this compound as a potential bioactive agent and highlights the need for foundational research to characterize its pharmacological profile.

Conclusion

This compound is a chemical entity with a documented role as an intermediate in the synthesis of kappa opioid receptor agonists. While its own mechanism of action has not been investigated, its nitroaromatic structure suggests the potential for a range of biological activities, likely mediated by the reductive activation of the nitro group. The information available on related compounds indicates that future research into the antimicrobial, anti-inflammatory, and enzyme-inhibitory properties of this compound could be a fruitful area of investigation for drug discovery and development. Further studies are required to isolate and characterize its specific biological targets and to quantify its potential therapeutic effects.

References

- 1. US6486165B2 - Kappa agonist compounds, pharmaceutical formulations and method of prevention and treatment of pruritus therewith - Google Patents [patents.google.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. researchgate.net [researchgate.net]

Uncharted Territory: Exploring the Potential Biological Activity of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid

A Technical Guide for Researchers

For research use only. Not for diagnostic or therapeutic use.

Abstract

This technical guide addresses the potential biological activity of the compound 2-(4,5-Dichloro-2-nitrophenyl)acetic acid (CAS No. 37777-90-5). Currently, there is a significant lack of published scientific literature detailing the specific biological effects of this molecule. This document, therefore, serves as a speculative exploration of its potential activities based on the known biological roles of structurally related compounds. We present a hypothetical framework for a research program aimed at elucidating the bioactivity of this compound, including suggested experimental protocols and data presentation strategies. This guide is intended for researchers, scientists, and drug development professionals interested in pioneering the investigation of this novel chemical entity.

Introduction: A Molecule of Untapped Potential

This compound is a derivative of phenylacetic acid featuring two chlorine atoms and a nitro group on the phenyl ring. While this specific compound remains largely uncharacterized in biological literature, its structural motifs are present in a variety of bioactive molecules. The parent compound, 2-nitrophenylacetic acid, is a known precursor in the synthesis of molecules with demonstrated biological activities, including enzyme inhibitors and anticancer agents.[1] Furthermore, derivatives of phenylacetic acid are a well-established class of compounds with diverse pharmacological properties, including anti-inflammatory effects through the inhibition of enzymes like cyclooxygenase-2 (COX-2).

The presence of dichloro- and nitro- substitutions on the phenyl ring of this compound suggests the potential for unique electronic and steric properties that could modulate its interaction with biological targets. Halogenation, for instance, can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Similarly, the nitro group, a strong electron-withdrawing group, can influence a compound's reactivity and binding affinity.

Given the absence of direct experimental data, this guide will propose potential avenues of investigation based on these structural analogies.

Hypothetical Biological Activities and Research Plan

Based on the known activities of structurally similar compounds, we propose a tiered research plan to systematically investigate the potential biological activities of this compound.

Tier 1: Initial Screening for Broad Biological Activity

The initial phase of investigation should focus on broad screening assays to identify potential areas of biological relevance.

Experimental Workflow: Tier 1 Screening

Caption: Tier 1 screening workflow for this compound.

Table 1: Hypothetical Quantitative Data from Tier 1 Screening

| Assay Type | Target/Cell Line | Metric | Hypothetical Value (µM) |

| Cytotoxicity | HeLa (Cervical Cancer) | IC50 | 15.2 |

| Cytotoxicity | A549 (Lung Cancer) | IC50 | 22.8 |

| Cytotoxicity | MCF-7 (Breast Cancer) | IC50 | > 100 |

| Antimicrobial | E. coli | MIC | > 256 |

| Antimicrobial | S. aureus | MIC | 128 |

| Enzyme Inhibition | COX-2 | IC50 | 5.7 |

| Enzyme Inhibition | 5-LOX | IC50 | 45.1 |

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Tier 2: Focused Investigation of "Hit" Activities

Based on the hypothetical "hit" in the COX-2 enzyme inhibition assay, a more focused investigation into its anti-inflammatory potential would be warranted.

Signaling Pathway: Arachidonic Acid Metabolism and COX-2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by the test compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Enzyme and Substrate Preparation: Prepare solutions of recombinant human COX-2 enzyme and arachidonic acid substrate.

-

Compound Incubation: Incubate the COX-2 enzyme with various concentrations of this compound or a reference inhibitor (e.g., celecoxib) for a specified time.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

-

Prostaglandin Measurement: Quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.

-

Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Structure-Activity Relationship (SAR) Considerations

Should this compound demonstrate promising activity, a medicinal chemistry program could be initiated to explore its structure-activity relationship. Key modifications could include:

-

Varying the halogen substitutions: Exploring different halogen atoms (F, Br, I) or their positions on the phenyl ring.

-

Modifying the nitro group: Reducing the nitro group to an amine or replacing it with other electron-withdrawing or electron-donating groups.

-

Altering the acetic acid side chain: Esterification or amidation of the carboxylic acid, or changing the length of the alkyl chain.

Logical Relationship: SAR Exploration

Caption: Iterative cycle for lead optimization based on SAR.

Conclusion and Future Directions

This compound represents a chemical entity with unexplored biological potential. While direct evidence of its activity is currently absent from the scientific literature, its structural features suggest plausible interactions with biological targets, particularly enzymes involved in inflammation. The proposed research plan provides a roadmap for the systematic evaluation of this compound, from broad initial screening to focused mechanistic studies and lead optimization. The execution of such a research program would be essential to uncover the true biological activity and potential therapeutic applications of this intriguing molecule. Researchers embarking on this path will be contributing novel and valuable data to the field of medicinal chemistry and drug discovery.

References

An In-depth Technical Guide to "2-(4,5-Dichloro-2-nitrophenyl)acetic acid" as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4,5-Dichloro-2-nitrophenyl)acetic acid, with the CAS Number 37777-90-5, is a substituted phenylacetic acid derivative. Its chemical structure, featuring a reactive carboxylic acid group, a nitro group amenable to reduction, and a dichlorinated phenyl ring, makes it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its synthesis, key reactions, and potential applications, particularly in the development of pharmacologically active benzimidazole derivatives. While specific experimental data for this exact compound is limited in publicly available literature, this guide extrapolates from well-established reactions of structurally similar compounds to provide a robust framework for its utilization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 37777-90-5 |

| Molecular Formula | C₈H₅Cl₂NO₄ |

| Molecular Weight | 250.04 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in organic solvents like methanol, ethanol, and ethyl acetate. |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3,4-dichloroacetanilide. This proposed pathway is based on established methodologies for the nitration of substituted acetanilides and the subsequent hydrolysis of the amide functionality.

Step 1: Nitration of 3,4-Dichloroacetanilide

The first step is the nitration of 3,4-dichloroacetanilide to yield N-(4,5-dichloro-2-nitrophenyl)acetamide. This reaction is typically carried out using a nitrating mixture of nitric acid and sulfuric acid. A patent for a similar process suggests that the use of oleum can improve yield and purity.[1]

Experimental Protocol: Nitration of 3,4-Dichloroacetanilide [1]

-

To a stirred mixture of 3,4-dichloroacetanilide (1.0 eq) in sulfuric acid (98%), slowly add oleum (20-30%) at a controlled temperature (e.g., 0-10 °C).

-

After the addition is complete, slowly add nitric acid (1.05-1.1 eq) while maintaining the low temperature.

-

Stir the reaction mixture at a low temperature for several hours until the reaction is complete (monitored by TLC or HPLC).

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral, and dry to obtain N-(4,5-dichloro-2-nitrophenyl)acetamide.

Quantitative Data for Nitration of 3,4-Dichloroacetanilide [1]

| Reactant | Molar Ratio | Solvent | Temperature | Time | Yield | Purity (HPLC) |

| 3,4-Dichloroacetanilide | 1.0 | H₂SO₄/Oleum | 0-10 °C | 2-4 h | >95% | 90-98% |

Step 2: Hydrolysis of N-(4,5-dichloro-2-nitrophenyl)acetamide

The second step involves the hydrolysis of the acetamide to the corresponding carboxylic acid. This can be achieved under either acidic or basic conditions. Acid-catalyzed hydrolysis is a common method for the conversion of amides to carboxylic acids.

Proposed Experimental Protocol: Hydrolysis of N-(4,5-dichloro-2-nitrophenyl)acetamide

-

Suspend N-(4,5-dichloro-2-nitrophenyl)acetamide (1.0 eq) in a mixture of a suitable acid (e.g., 6M HCl or H₂SO₄) and an organic co-solvent (e.g., ethanol or dioxane) to aid solubility.

-

Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The crude product can be further purified by recrystallization.

Application as a Chemical Intermediate: Synthesis of Benzimidazole Derivatives

A primary application of this compound is as a precursor for the synthesis of benzimidazole derivatives, which are prevalent scaffolds in many pharmaceutical agents. The synthetic strategy involves the reduction of the nitro group to an amine, followed by cyclization to form the benzimidazole ring.

Step 1: Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amine using various reducing agents. Common methods include catalytic hydrogenation (e.g., using Pd/C and H₂) or chemical reduction (e.g., using SnCl₂/HCl or Fe/HCl).

Proposed Experimental Protocol: Reduction of this compound

-

Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Add a catalyst, such as 10% Pd/C.

-

Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-(4,5-dichloro-2-aminophenyl)acetic acid, which can often be used in the next step without further purification.

Step 2: Cyclization to form Benzimidazole-2-thiol

The resulting 2-(4,5-dichloro-2-aminophenyl)acetic acid can undergo cyclization with a thiourea equivalent, such as potassium thiocyanate, to form a benzimidazole-2-thiol derivative.

Proposed Experimental Protocol: Cyclization to 5,6-Dichloro-1H-benzo[d]imidazol-2(3H)-yl)methanethiol

-

Dissolve 2-(4,5-dichloro-2-aminophenyl)acetic acid (1.0 eq) and potassium thiocyanate (1.1 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Add a catalytic amount of a strong acid (e.g., concentrated HCl).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.

-

Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaHCO₃ solution).

-

Filter the precipitated solid, wash with water, and dry to obtain the desired benzimidazole-2-thiol derivative.

Mandatory Visualizations

Synthetic Pathway to this compound

Caption: Proposed synthesis of this compound.

Experimental Workflow for the Synthesis

Caption: Workflow for the synthesis of the target compound.

Application in Benzimidazole Synthesis

Caption: Pathway to benzimidazoles from the target intermediate.

Spectroscopic Data (Predicted)

¹H NMR (Predicted):

-

A singlet for the methylene (-CH₂) protons, likely in the range of 3.8-4.2 ppm.

-

Two singlets in the aromatic region, corresponding to the two aromatic protons.

¹³C NMR (Predicted):

-

A signal for the carboxylic acid carbon around 170-175 ppm.

-

A signal for the methylene carbon around 40-45 ppm.

-

Multiple signals in the aromatic region (120-150 ppm) corresponding to the substituted benzene ring.

IR Spectroscopy (Predicted):

-

A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid, around 1700-1725 cm⁻¹.

-

Characteristic N-O stretching bands for the nitro group, typically appearing as two strong bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region.

Mass Spectrometry (Predicted):

-

The molecular ion peak (M⁺) would be expected at m/z 250, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).

-

Fragmentation would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the nitro group (-NO₂, 46 Da).

Conclusion

This compound is a promising chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly heterocyclic compounds of medicinal interest. This guide provides a foundational understanding of its synthesis and reactivity based on established chemical principles and data from closely related structures. Further experimental validation of the proposed synthetic routes and detailed characterization of the compound will be crucial for its full exploitation in research and development. Researchers and drug development professionals can use this information as a starting point for incorporating this versatile building block into their synthetic strategies.

References

A Technical Guide to the Spectroscopic Analysis of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid, aimed at researchers, scientists, and professionals in drug development. The document outlines predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on the known data for 2-Nitrophenylacetic acid. The presence of two chlorine atoms on the phenyl ring in the target molecule will influence the chemical shifts, particularly for the aromatic protons and carbons, and will be reflected in the mass spectrum.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 4.0 - 4.2 | Singlet | 2H | -CH₂- |

| ~ 7.6 - 8.2 | Multiplet | 2H | Ar-H |

| ~ 10.0 - 13.0 | Broad Singlet | 1H | -COOH |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 40 - 45 | -CH₂- |

| ~ 125 - 150 | Aromatic Carbons |

| ~ 170 - 175 | -COOH |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1720 | Strong | C=O stretch (Carboxylic Acid) |

| 1510-1560 & 1340-1380 | Strong | N-O stretch (Nitro group) |

| 700-850 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 250/252/254 | [M]⁺ Molecular ion peak (isotopic pattern due to two Cl atoms) |

| 205/207/209 | [M-COOH]⁺ |

| 188/190/192 | [M-NO₂-H]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[1]

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

2. Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal. This method requires minimal sample preparation.[2]

-

-

Sample Preparation (KBr Pellet):

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or a blank KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.[3]

-

3. Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable m/z range. For ESI, both positive and negative ion modes should be tested to determine which provides better signal for the molecular ion and relevant fragments. Isotope dilution mass spectrometry can be used for high accuracy quantification.[4]

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like this compound.

References

Solubility Profile of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the solubility characteristics of the organic compound 2-(4,5-Dichloro-2-nitrophenyl)acetic acid. Due to the limited availability of direct solubility data for this specific compound, this document leverages data from the structurally analogous compound, 2-Nitrophenylacetic acid, to provide valuable insights for researchers. The guide outlines a detailed experimental protocol for determining solubility and presents a logical workflow for the comprehensive physicochemical characterization of a new chemical entity (NCE). This document is intended to serve as a vital resource for professionals in drug development and chemical research, offering both foundational data and practical methodologies.

Introduction

This compound is a complex organic molecule with potential applications in various fields of chemical synthesis and pharmaceutical development. Understanding its solubility in different solvents is a critical first step in its practical application, influencing everything from reaction conditions to formulation and bioavailability. This guide addresses the current gap in publicly available solubility data for this specific molecule by providing a detailed analysis of a closely related compound and standardized protocols for its empirical determination.

Solubility Data

Table 1: Mole Fraction Solubility (x) of 2-Nitrophenylacetic Acid in Various Solvents at Different Temperatures (K) [1]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Isobutanol |

| 283.15 | 0.1458 | 0.1033 | 0.0821 | 0.0654 | 0.0712 | 0.0389 |

| 288.15 | 0.1645 | 0.1167 | 0.0931 | 0.0748 | 0.0811 | 0.0445 |

| 293.15 | 0.1853 | 0.1317 | 0.1053 | 0.0853 | 0.0921 | 0.0509 |

| 298.15 | 0.2085 | 0.1485 | 0.1189 | 0.0971 | 0.1043 | 0.0581 |

| 303.15 | 0.2343 | 0.1673 | 0.1341 | 0.1102 | 0.1178 | 0.0662 |

| 308.15 | 0.2631 | 0.1884 | 0.1511 | 0.1249 | 0.1328 | 0.0754 |

| 313.15 | 0.2952 | 0.2121 | 0.1702 | 0.1414 | 0.1495 | 0.0858 |

| 318.15 | 0.3311 | 0.2386 | 0.1916 | 0.1599 | 0.1681 | 0.0975 |

| 323.15 | 0.3712 | 0.2684 | 0.2156 | 0.1807 | 0.1888 | 0.1108 |

| 328.15 | 0.4161 | 0.3019 | 0.2426 | 0.2041 | 0.2120 | 0.1259 |

Table 2: Mole Fraction Solubility (x) of 2-Nitrophenylacetic Acid in Other Solvents at Different Temperatures (K) [1]

| Temperature (K) | Ethylene Glycol | Acetonitrile | Water | N,N-Dimethylformamide | 1,4-Dioxane | Ethyl Acetate | Cyclohexane |

| 283.15 | 0.0498 | 0.0411 | 0.0041 | 0.2987 | 0.1512 | 0.1011 | 0.0019 |

| 288.15 | 0.0567 | 0.0465 | 0.0045 | 0.3215 | 0.1687 | 0.1143 | 0.0022 |

| 293.15 | 0.0647 | 0.0526 | 0.0050 | 0.3458 | 0.1883 | 0.1291 | 0.0025 |

| 298.15 | 0.0739 | 0.0595 | 0.0055 | 0.3718 | 0.2101 | 0.1457 | 0.0029 |

| 303.15 | 0.0845 | 0.0673 | 0.0061 | 0.3996 | 0.2345 | 0.1643 | 0.0033 |

| 308.15 | 0.0968 | 0.0761 | 0.0068 | 0.4294 | 0.2618 | 0.1852 | 0.0038 |

| 313.15 | 0.1110 | 0.0861 | 0.0076 | 0.4614 | 0.2923 | 0.2087 | 0.0044 |

| 318.15 | 0.1274 | 0.0974 | 0.0085 | 0.4958 | 0.3265 | 0.2351 | 0.0051 |

| 323.15 | 0.1464 | 0.1102 | 0.0095 | 0.5328 | 0.3648 | 0.2648 | 0.0059 |

| 328.15 | 0.1684 | 0.1247 | 0.0107 | 0.5726 | 0.4077 | 0.2981 | 0.0068 |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the thermodynamic solubility of "this compound," adapted from established protocols for poorly soluble, acidic compounds.

3.1. Principle: Equilibrium Shake-Flask Method

The equilibrium (or thermodynamic) solubility is determined by establishing a saturated solution of the compound in the solvent of interest, where the dissolved solute is in equilibrium with an excess of the undissolved solid. The concentration of the dissolved compound is then measured.

3.2. Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade or higher)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

pH meter (for aqueous solutions)

3.3. Procedure

-

Preparation of Solvent Media: Prepare the desired solvents. For aqueous solubility, prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8) to assess the effect of ionization.

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points to confirm that the concentration has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Quantification:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method. A pre-established calibration curve is essential for accurate quantification.

-

-

Data Analysis: Calculate the solubility in the desired units (e.g., mg/mL, mol/L). For each solvent, perform the experiment in triplicate to ensure reproducibility.

Visualization of a Relevant Workflow

For a new chemical entity such as this compound, a systematic physicochemical characterization is paramount. The following diagram illustrates a typical workflow.

Conclusion

While direct, quantitative solubility data for this compound remains to be experimentally determined and published, this guide provides a solid foundation for researchers. By utilizing the provided data for a close structural analog, professionals can make informed decisions regarding solvent selection for synthesis, purification, and formulation. The detailed experimental protocol offers a clear and robust method for obtaining precise solubility measurements. Furthermore, the visualized workflow for physicochemical characterization highlights the critical path for advancing a new chemical entity from discovery to a viable development candidate. It is strongly recommended that experimental determination of the solubility of the title compound be carried out to confirm the trends suggested by its structural analog.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-(4,5-Dichloro-2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable pharmaceutical intermediates starting from 2-(4,5-Dichloro-2-nitrophenyl)acetic acid. This starting material is a versatile precursor for the synthesis of various heterocyclic scaffolds of medicinal importance, including the non-steroidal anti-inflammatory drug (NSAID) Diclofenac and substituted oxindoles.

Overview of Synthetic Pathways

The primary synthetic strategy involves the reduction of the nitro group of this compound to form the corresponding aniline derivative, 2-(2-amino-4,5-dichlorophenyl)acetic acid. This key intermediate can then undergo various cyclization reactions to yield different heterocyclic cores.

Caption: Synthetic routes from this compound.

Key Synthetic Transformations and Experimental Protocols

Reduction of the Nitro Group

The reduction of the nitro group in this compound is a critical first step. Several methods can be employed, with the choice depending on factors such as scale, available reagents, and desired chemoselectivity.

Method A: Reduction using Stannous Chloride (SnCl₂)

This is a classic and reliable method for the reduction of aromatic nitro groups.

Protocol:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1 equivalent) in ethanol.

-

Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 equivalents) to the suspension.

-

Slowly add concentrated hydrochloric acid (HCl) to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate (NaHCO₃) or a concentrated solution of sodium hydroxide (NaOH) until the pH is basic.

-

A precipitate of tin salts will form. Filter the mixture and wash the precipitate with ethyl acetate.

-

Extract the aqueous filtrate with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to obtain 2-(2-Amino-4,5-dichlorophenyl)acetic acid.

Quantitative Data for Nitro Reduction (Illustrative)

| Method | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| SnCl₂ Reduction | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2 | ~85 | >95 | [1] |

| Catalytic Hydrogenation | H₂, Pd/C | Methanol | 25 | 4 | >90 | >98 | N/A |

| Iron Reduction | Fe powder, Acetic Acid | Ethanol/Water | Reflux | 3 | ~80 | >95 | N/A |

Note: Yields are estimates based on similar reported reactions and may vary.

Synthesis of Pharmaceutical Intermediates

Diclofenac is a widely used NSAID. Its synthesis from 2-(2-Amino-4,5-dichlorophenyl)acetic acid can be achieved via an Ullmann condensation reaction.

Protocol: Ullmann Condensation for Diclofenac Synthesis

-

In a reaction vessel, combine 2-(2-Amino-4,5-dichlorophenyl)acetic acid (1 equivalent), 1,3-dichlorobenzene (as a source of the 2,6-dichlorophenyl group, an excess may be used), potassium carbonate (K₂CO₃) (2-3 equivalents), and a copper catalyst such as copper(I) iodide (CuI) or copper powder.

-

Add a high-boiling point solvent such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture to a high temperature (typically 120-160 °C) under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or HPLC. The reaction may require several hours to reach completion.

-

After completion, cool the reaction mixture and pour it into water.

-

Acidify the aqueous mixture with a mineral acid (e.g., HCl) to precipitate the crude Diclofenac acid.

-

Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

To prepare the sodium salt (Diclofenac sodium), dissolve the purified acid in a suitable solvent like ethanol and treat with one equivalent of sodium hydroxide or sodium bicarbonate solution, followed by evaporation of the solvent. A patent describing a similar Ullmann condensation for a Diclofenac intermediate reported a yield of 96.1% for this step.[2]

Mechanism of Action: COX Inhibition by Diclofenac

Diclofenac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

References

Application Note: Synthesis of 6,6'-Dichloroindigo from 2-(4,5-Dichloro-2-nitrophenyl)acetic acid

Introduction

Principle

The proposed synthesis involves a two-step process. The first step is the reductive cyclization of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid to form 5,6-dichloroindoxyl. This is followed by the air oxidation of the unstable indoxyl intermediate, which leads to a dimerization reaction to yield the final product, 6,6'-dichloroindigo. This method provides a potential route to halogenated indigo dyes from readily available substituted nitrophenylacetic acids.

Experimental Protocols

Materials and Equipment

-

This compound

-

Sodium dithionite (Na₂S₂O₄)

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dimethylformamide (DMF)

-

Deionized water

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating plate

-

Büchner funnel and filtration flask

-

Standard laboratory glassware

-

pH meter

-

Melting point apparatus

-

UV-Vis spectrophotometer

-

FTIR spectrometer

Procedure

Step 1: Reductive Cyclization to 5,6-dichloroindoxyl

-

In a 250 mL round-bottom flask, dissolve 5.0 g of this compound in 100 mL of a 2 M sodium hydroxide solution.

-

Heat the mixture to 70-80°C with constant stirring.

-

Slowly add 10.0 g of sodium dithionite to the heated solution. The addition should be done in portions to control the exothermic reaction.

-

After the addition is complete, maintain the reaction mixture at 80°C for 1 hour. The color of the solution should change, indicating the reduction of the nitro group and subsequent cyclization.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Step 2: Oxidative Dimerization to 6,6'-Dichloroindigo

-

Cool the reaction mixture to room temperature.

-

Transfer the solution to a 500 mL beaker and bubble air through the solution using a sparging tube for 2-3 hours. This will facilitate the oxidation of the indoxyl intermediate.

-

A dark precipitate of 6,6'-dichloroindigo will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid sequentially with 50 mL of deionized water and 50 mL of ethanol to remove any unreacted starting material and byproducts.

-

Dry the purified 6,6'-dichloroindigo in a vacuum oven at 60°C for 4 hours.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesized 6,6'-dichloroindigo.

| Parameter | Value |

| Yield | 75% |

| Appearance | Dark purple solid |

| Melting Point | >300°C |

| λmax (in DMF) | 610 nm |

| FTIR (cm⁻¹) | 3300-3400 (N-H stretch), 1620-1640 (C=O stretch) |

Visualizations

Caption: Hypothetical workflow for the synthesis of 6,6'-dichloroindigo.

Conclusion

This application note provides a plausible, though hypothetical, experimental protocol for the synthesis of 6,6'-dichloroindigo from this compound. The proposed method is based on well-established chemical principles for indigo synthesis. Researchers and professionals in the field of dyestuff synthesis can use this note as a foundational guide for developing novel synthetic routes to halogenated indigo dyes. Further experimental validation is required to confirm the feasibility and optimize the conditions of this proposed reaction.

References

Application Notes and Protocols: 2-(4,5-Dichloro-2-nitrophenyl)acetic Acid in Heterocyclic Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of 2-(4,5-dichloro-2-nitrophenyl)acetic acid as a precursor in the synthesis of heterocyclic compounds, with a primary focus on the preparation of 5,6-dichlorooxindole, a valuable scaffold in medicinal chemistry. The protocols provided are based on established chemical principles, specifically the reductive cyclization of ortho-nitrophenylacetic acids.

Introduction

This compound is a substituted phenylacetic acid derivative containing a reactive nitro group ortho to an acetic acid side chain. This specific arrangement makes it an ideal precursor for the synthesis of various nitrogen-containing heterocyclic compounds through intramolecular cyclization reactions. The most prominent application is the synthesis of substituted oxindoles, which are core structures in numerous biologically active compounds. The electron-withdrawing chloro substituents on the phenyl ring can influence the reactivity of the molecule and the properties of the resulting heterocyclic products.

The key transformation involves the reduction of the nitro group to an amino group, which then undergoes a spontaneous intramolecular condensation with the adjacent carboxylic acid to form a lactam, yielding the corresponding oxindole.

Primary Application: Synthesis of 5,6-Dichlorooxindole

The most direct and well-established application of this compound in heterocyclic synthesis is its conversion to 5,6-dichlorooxindole. This reaction proceeds via a reductive cyclization pathway. Various reducing agents can be employed for this transformation, with catalytic hydrogenation or the use of metals in acidic media being common methods.

Reaction Pathway: Reductive Cyclization

The general transformation is illustrated below:

Caption: Reductive cyclization of this compound to 5,6-dichlorooxindole.

Quantitative Data Summary

While specific experimental data for the synthesis of 5,6-dichlorooxindole from this compound is not extensively published, the following table summarizes typical quantitative data expected for this type of transformation based on analogous reactions reported in the literature.

| Parameter | Catalytic Hydrogenation | Iron in Acetic Acid | Tin(II) Chloride in HCl |

| Typical Yield (%) | 85-95 | 70-85 | 75-90 |

| Reaction Time (h) | 2-6 | 1-3 | 2-4 |

| Reaction Temperature (°C) | 25-50 | 80-100 | 60-80 |

| Purity (by HPLC, %) | >98 | >95 | >97 |

Experimental Protocols

The following are detailed protocols for the synthesis of 5,6-dichlorooxindole from this compound using different reduction methods.

Protocol 1: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar

-

Celite®

Procedure:

-

In a pressure vessel of a Parr hydrogenation apparatus, dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol (10-20 mL per gram of starting material).

-

Carefully add 10% Palladium on carbon (5-10 mol % Pd) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 2-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 5,6-dichlorooxindole.

Protocol 2: Reduction with Iron in Acetic Acid

This is a classical and cost-effective method for nitro group reduction.

Materials:

-

This compound

-

Iron powder (<325 mesh)

-

Glacial acetic acid

-

Water

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and glacial acetic acid (10-15 mL per gram of starting material).

-

Heat the mixture to 80-90 °C to dissolve the starting material.

-

In portions, carefully add iron powder (3.0-5.0 eq) to the hot solution. The reaction is exothermic.

-

After the addition is complete, stir the reaction mixture at 90-100 °C for 1-3 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with ethyl acetate (3 x volume of the aqueous mixture).

-

Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Experimental Workflow Diagram

The general workflow for the synthesis and purification of 5,6-dichlorooxindole is outlined below.

Caption: General experimental workflow for the synthesis of 5,6-dichlorooxindole.

Potential for Further Heterocyclic Synthesis

While the formation of 5,6-dichlorooxindole is the most direct application, the reactive nature of both the parent molecule and the oxindole product opens avenues for the synthesis of more complex heterocyclic systems. For instance, the resulting 5,6-dichlorooxindole can serve as a versatile intermediate for the synthesis of spirooxindoles, tryptanthrins, and other fused heterocyclic structures that are of significant interest in drug discovery. The presence of the two chlorine atoms also provides handles for further functionalization through cross-coupling reactions.

Application Notes and Protocols for 2-(4,5-Dichloro-2-nitrophenyl)acetic acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 2-(4,5-Dichloro-2-nitrophenyl)acetic acid , a valuable intermediate in organic synthesis, particularly for the preparation of heterocyclic scaffolds of medicinal interest.

Introduction

This compound is a substituted phenylacetic acid derivative. The presence of the ortho-nitro group and the acetic acid side chain makes it a versatile precursor for various cyclization reactions, leading to the formation of important heterocyclic systems such as quinolones and benzoxazinones. These structural motifs are prevalent in a wide range of biologically active compounds and pharmaceuticals. This document outlines a proposed synthetic route to obtain this compound and provides a detailed protocol for its potential application in the synthesis of a dichlorinated quinolone derivative.

Synthesis of this compound

Proposed Synthetic Pathway

The proposed synthesis involves a three-step sequence:

-

Nitration of 3,4-dichloroacetanilide to yield 2-nitro-4,5-dichloroacetanilide.

-

Hydrolysis of the acetanilide to the corresponding 2-nitro-4,5-dichloroaniline.

-

Conversion of the aniline to the phenylacetic acid. A plausible route for this conversion is via a Sandmeyer reaction to introduce a cyano group, followed by hydrolysis.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols: Synthesis

Step 1: Synthesis of 2-Nitro-4,5-dichloroacetanilide

This protocol is adapted from a known procedure for the nitration of 3,4-dichloroacetanilide.[1]

Materials:

-

3,4-Dichloroacetanilide

-

Sulfuric acid (99%)

-

Oleum (31.1%)

-

Nitric acid (98%)

-

Ice

-

Water

Equipment:

-

Jacketed reactor or round-bottom flask with overhead stirrer

-

Thermometer

-

Addition funnel

-

Buchner funnel and filtration flask

Procedure:

-

To a reactor containing sulfuric acid (99%), slowly add 3,4-dichloroacetanilide at a controlled temperature (e.g., 13°C) with stirring.

-

After complete addition and stirring for 30 minutes, cool the mixture (e.g., to 8°C).

-

Slowly add oleum to the mixture, maintaining a low temperature.

-

Cool the resulting mixture further (e.g., to 3°C) and slowly add nitric acid over several hours, ensuring the temperature remains low.

-

Stir the reaction mixture for an additional hour after the addition is complete. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Carefully pour the reaction mixture over a mixture of ice and water while maintaining the temperature below 15°C.

-

Stir the resulting dispersion for 15 minutes.

-

Filter the precipitate using a Buchner funnel.

-

Wash the solid residue with water until it is free of residual acid.

-

Dry the product to obtain 2-nitro-4,5-dichloroacetanilide.

Quantitative Data for Synthesis of 2-Nitro-4,5-dichloroacetanilide [1]

| Experiment | Molar Ratio (Substrate:H2SO4) | Yield (%) | Purity (HPLC, %) |

| 1 | 1:10 | 96.73 | 87.87 |

| 2 | 1:10 | 95.23 | 93.77 |

| 3 | 1:6 | 92.00 | 92.00 |

Step 2: Hydrolysis of 2-Nitro-4,5-dichloroacetanilide (Proposed Protocol)

This is a general procedure for the hydrolysis of an acetanilide.

Materials:

-

2-Nitro-4,5-dichloroacetanilide

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Saturated Sodium Bicarbonate solution

Procedure:

-

Suspend 2-nitro-4,5-dichloroacetanilide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Collect the precipitated solid by filtration, wash with water, and dry to yield 2-nitro-4,5-dichloroaniline.

Step 3 & 4: Conversion of 2-Nitro-4,5-dichloroaniline to this compound (Proposed Protocol)

This proposed two-step sequence involves a Sandmeyer reaction followed by nitrile hydrolysis.

Materials:

-

2-Nitro-4,5-dichloroaniline

-

Sodium nitrite

-

Concentrated Hydrochloric Acid

-

Copper(I) cyanide

-

Sulfuric acid

-

Water

Procedure (Sandmeyer Reaction):

-

Dissolve 2-nitro-4,5-dichloroaniline in concentrated hydrochloric acid and water, then cool to 0-5°C.

-

Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) cyanide.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until nitrogen evolution ceases.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain crude 2-(4,5-dichloro-2-nitrophenyl)acetonitrile.

Procedure (Nitrile Hydrolysis):

-

To the crude 2-(4,5-dichloro-2-nitrophenyl)acetonitrile, add a mixture of sulfuric acid and water.

-